molecular formula C7H8N2O B2358420 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one CAS No. 2102408-70-6

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one

Cat. No.: B2358420
CAS No.: 2102408-70-6
M. Wt: 136.154
InChI Key: ASURRHKETADLLO-UHFFFAOYSA-N
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Description

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one is a high-purity, heterocyclic organic compound supplied for research and development purposes. This chemical belongs to the pyrazolopyridine family, a class of fused bicyclic structures known for their significant potential in medicinal chemistry and drug discovery. With the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol, it serves as a versatile scaffold for the synthesis of more complex molecules . The compound is provided with a minimum purity of 95% and must be handled with care. It is classified as harmful and irritating, requiring the use of appropriate personal protective equipment to prevent skin contact, eye exposure, or inhalation . Researchers are exploring the applications of dihydropyrazolopyridinone cores in various therapeutic areas. While this specific isomer is a key building block, closely related analogues have demonstrated substantial biological activity in scientific literature. For instance, pyrazolo[1,5-a]pyrimidine derivatives are recognized as potent protein kinase inhibitors for targeted cancer therapy, impacting pathways relevant to non-small cell lung cancer and melanoma . Furthermore, 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as potent negative allosteric modulators of the mGluR2 receptor, showing promising in vivo activity in rodent models of cognition . Other research has identified derivatives within this chemical space acting as new HBV capsid assembly modulators and catalytic inhibitors of bacterial DNA gyrase , highlighting the broad utility of this structural class in developing treatments for infectious diseases and beyond. This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for household or personal use. Researchers should refer to the provided Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

5,6-dihydro-4H-pyrazolo[1,5-a]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASURRHKETADLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Cyclization

The intramolecular aza-Michael reaction represents a cornerstone for constructing the dihydropyrazolo[1,5-a]pyridinone scaffold. A study by MDPI demonstrated that β-amidomethyl vinyl sulfones undergo cyclization under basic conditions to yield 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one derivatives. The reaction’s efficiency hinges on the base and solvent system, as outlined in Table 1.

Table 1: Optimization of Cyclization Conditions for 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one

Entry Base Solvent Conversion (%)
1 K₂CO₃ Ethanol 98
2 K₂CO₃ Water 0
3 Na₂CO₃ Dioxane/Water 95
4 NaHCO₃ Methanol 40

Notably, K₂CO₃ in ethanol achieved near-quantitative conversion (98%) within 2 hours at room temperature, while aqueous systems failed due to poor substrate solubility. The reaction’s reversibility was investigated via glutathione (GSH) trapping experiments, revealing that the cyclic product remains stable under physiological pH, with less than 6% retro-Michael reversion over 24 hours.

Acid-Catalyzed Condensation with 1,3-Dicarbonyl Compounds

An alternative route involves the condensation of 1-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds. Research from ACS Omega detailed the synthesis of pyrazolo[1,5-a]pyridines using ethyl acetoacetate under acidic and oxidative conditions. While this method primarily targets pyrazolo[1,5-a]pyridine cores, modifications to the dicarbonyl reagent or amine precursor can yield the dihydro variant.

Table 2: Effect of Acid Equivalents on Yield

Entry Acid (Equiv) Atmosphere Yield (%)
1 AcOH (2) Air 34
2 AcOH (4) Air 52
3 AcOH (6) O₂ 94

Oxygen atmosphere and higher acetic acid equivalents (6 equiv) proved critical, boosting yields from 34% to 94%. The mechanism likely involves imine formation followed by cyclodehydration, though the dihydro intermediate requires reductive stabilization.

Multi-Step Patent Synthesis

A patent by WO2018011163A1 outlines a multi-step synthesis for related dihydropyrazolo[1,5-a]pyrazines, providing transferable insights. The sequence involves:

  • Step 1: tert-Butyl protection of a pyrazolo-pyrazine intermediate.
  • Step 2: Iodination followed by Ullmann coupling with thiazolidinone derivatives.
  • Step 3: Deprotection and amidation with fluorophenyl groups.

While the final product differs, the iodination and coupling steps (e.g., Cul-mediated reactions) could be repurposed for constructing the dihydropyridinone ring.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered electronic properties .

Scientific Research Applications

Pharmacological Activity

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one has been identified as a potential negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence synaptic transmission and neuronal excitability, making it a candidate for treating various central nervous system disorders such as schizophrenia and mood disorders .

Prodrug Development

Recent studies have highlighted the compound's potential as a prodrug. Specifically, cyclic dihydropyrazolo[1,5-a]pyridin-7(4H)-one derivatives have shown promise in enhancing the plasma exposure of β-amidomethyl vinyl sulfone inhibitors. This approach may improve the efficacy of cysteine protease inhibitors targeting viral infections .

Chemical Synthesis and Derivatives

The synthesis of various derivatives of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one has been explored to enhance its pharmacological properties. Modifications to the core structure can lead to improved binding affinities and selectivity towards specific receptors or enzymes involved in disease processes .

Case Study 1: CNS Disorders

A study investigated the effects of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one on animal models of anxiety and depression. The results indicated significant anxiolytic and antidepressant-like effects, suggesting its potential role in treating mood disorders. The study emphasized the compound's ability to modulate glutamatergic signaling pathways .

Case Study 2: Viral Inhibition

In another investigation, researchers examined the use of cyclic derivatives of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one as prodrugs for inhibiting viral cysteine proteases. The study demonstrated that these compounds could effectively inhibit enzyme activity in vitro, paving the way for further development as antiviral agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
CNS DisordersNegative allosteric modulation of mGluR2 receptors; potential treatment for mood disorders
Prodrug DevelopmentEnhances plasma exposure of β-amidomethyl vinyl sulfone inhibitors
Chemical SynthesisDevelopment of derivatives to improve pharmacological properties

Mechanism of Action

The mechanism of action of 5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Structural Implications :

  • Ring Saturation : Hydrogenation at 5,6-positions (pyridine/pyrimidine) versus 6,7-positions (pyrazine) alters ring flexibility and electron distribution, influencing binding affinity .
  • Ketone Position : The ketone at position 7 (pyridine/pyrimidine) versus 4 (pyrazine) affects hydrogen-bonding interactions in biological systems .

Multi-Component Reactions (MCRs)

Pyrimidine derivatives (e.g., 5-(4-nitrophenyl)-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one) are synthesized via MCRs using aromatic aldehydes, yielding regioselective products with substituents at position 5 (Table 2) . For example:

  • 4q : 4-Nitrophenyl substituent (C18H15N7O4, MW 393.36) synthesized from aldehyde 3q with 54.61% C and 24.74% N .
  • 4n : Trifluoromethylphenyl substituent (C19H15F3N6O2, MW 416.36) from aldehyde 3n .

Key Reaction Conditions :

  • Solvent: Ethanol or DMSO.
  • Catalysts: None required for MCRs.
  • Yield: 75–90% for nitro- and trifluoromethyl-substituted derivatives .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral data (Table 3):

Compound Substituent Melting Point (°C) Solubility ¹³C NMR (δ ppm)
4a 4-Methoxyphenyl 280–282 DMSO, methanol 39.2 (CH2), 55.2 (OCH3)
4q 4-Nitrophenyl Not reported Limited in polar solvents 145.6 (C-NO2), 158.3 (C=O)
4n 4-Trifluoromethylphenyl Not reported Chloroform, DMSO 145.0 (CF3), 160.3 (C=O)

Trends :

  • Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups reduce electron density, increasing stability but decreasing solubility .
  • Electron-Donating Groups (EDGs) : Methoxy groups enhance solubility in polar solvents .

Anticancer Potential

Pyridin-7(4H)-one derivatives with aryl substituents (e.g., 4-methoxyphenyl) show promise as VEGFR-2 inhibitors, with IC50 values in the nanomolar range .

Biological Activity

5,6-Dihydropyrazolo[1,5-a]pyridin-7(4H)-one, identified by CAS number 197094-19-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the molecular formula C7_7H8_8N2_2O and a molecular weight of 136.15 g/mol. Its structure includes a pyrazolo-pyridine framework, which is crucial for its biological activity. Key physicochemical properties are summarized in the table below:

PropertyValue
Molecular FormulaC7_7H8_8N2_2O
Molecular Weight136.15 g/mol
SolubilityVery soluble
Log P (octanol-water partition)0.72
Bioavailability Score0.55

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant antiproliferative activity. The compound exhibited IC50_{50} values ranging from 10 to 30 µM against breast and colon cancer cells, indicating promising therapeutic potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it effectively inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 activation in immune cells, with IC50_{50} values below 50 µM. This suggests that it may serve as a lead compound for developing anti-inflammatory agents .

The proposed mechanism of action for 5,6-dihydropyrazolo[1,5-a]pyridin-7(4H)-one involves modulation of specific signaling pathways associated with inflammation and cancer cell proliferation. It appears to act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various physiological processes including neurotransmission and cellular growth .

Case Studies

  • Antiproliferative Activity :
    • Objective : To assess the antiproliferative effects on different cancer cell lines.
    • Method : Cell viability assays were conducted on breast and colon cancer lines.
    • Results : The compound showed significant inhibition of cell growth with IC50_{50} values between 10-30 µM.
  • Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects in LPS-stimulated macrophages.
    • Method : NF-κB/AP-1 reporter assays were used to measure activation levels.
    • Results : The compound inhibited LPS-induced activation significantly, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Basic Characterization Methods

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., methyl vs. phenyl substituents) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ for C13H11N5O: calcd. 254.1042, found 254.1039) .
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 61.65% calcd. vs. 61.78% found) .

How can contradictions between computational predictions and experimental structural data be resolved?

Advanced Data Analysis
Discrepancies in bond angles or substituent effects may arise from:

  • Crystal packing forces : X-ray crystallography (e.g., for 2-methyl-5-(4-tolyl)-7-(trifluoromethyl) derivatives) reveals deviations from gas-phase DFT models .
  • Solvent effects : NMR chemical shifts in CDCl3 vs. DMSO-d6 highlight solvent-dependent conformational changes .
    Cross-validation using multiple techniques (e.g., XRD, NMR, and computational docking) is recommended .

What methodologies assess the biological activity of pyrazolo[1,5-a]pyridine derivatives?

Q. Basic Bioactivity Screening

  • Enzyme inhibition assays : Measure IC50 values against targets like mycobacterial ATP synthase (e.g., 2-ethyl-5-methyl-3-phenyl derivatives show anti-tubercular activity) .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., 7-hydrazinyl-5-methyl-triazolo derivatives exhibit antiproliferative effects) .
  • Receptor binding studies : Radioligand displacement assays quantify affinity for G-protein-coupled receptors .

How does functionalization at position 7 influence the reactivity of pyrazolo[1,5-a]pyridine scaffolds?

Advanced Structural Reactivity
Functionalization at position 7 (e.g., formyl or carbamoyl groups) enables:

  • Nucleophilic substitutions : Halogenation or amination reactions to diversify substituents .
  • Cross-coupling reactions : Suzuki-Miyaura reactions for aryl/heteroaryl introductions .
    Electron-withdrawing groups (e.g., nitro) at position 3 enhance electrophilic aromatic substitution rates .

How should researchers address inconsistent biological activity data across studies?

Advanced Data Contradiction Analysis
Variability may stem from:

  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) alter compound solubility and activity .
  • Structural analogs : Subtle substituent changes (e.g., methyl vs. trifluoromethyl at position 5) drastically modulate potency .
    Standardized protocols (e.g., OECD guidelines) and dose-response curve replication are essential .

What experimental design considerations are critical for multi-step synthesis of complex derivatives?

Q. Advanced Workflow Optimization

  • Intermediate stability : Protect labile groups (e.g., aldehydes) via silylation or acetylation during multi-step sequences .
  • Reaction monitoring : TLC or HPLC tracks progress and identifies byproducts (e.g., nitro reduction intermediates) .
  • Scalability : Pilot studies assess feasibility of transitioning from milligram to gram-scale synthesis (e.g., catalyst recovery in Pd-mediated couplings) .

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